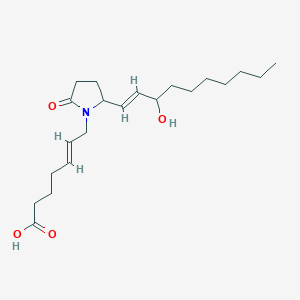
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a hydroxydecenyl group, and a heptenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxydecenyl group, and the attachment of the heptenoic acid chain. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This step can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxydecenyl Group: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the hydroxydecenyl group.
Attachment of the Heptenoic Acid Chain: This step can be accomplished through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as halogens, acids, or bases, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but may include:
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Saturated hydrocarbons or alcohols.
Substitution Products: Halogenated derivatives, esters, or amides.
Scientific Research Applications
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Metabolic or signaling pathways that are affected by the compound’s presence or activity.
Comparison with Similar Compounds
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid can be compared with other similar compounds, such as:
Similar Compounds: Other pyrrolidine derivatives, hydroxydecenyl compounds, or heptenoic acid derivatives.
Uniqueness: The unique combination of functional groups and structural features that distinguish it from other compounds.
Properties
Molecular Formula |
C21H35NO4 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(E)-7-[2-[(E)-3-hydroxydec-1-enyl]-5-oxopyrrolidin-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H35NO4/c1-2-3-4-5-8-11-19(23)15-13-18-14-16-20(24)22(18)17-10-7-6-9-12-21(25)26/h7,10,13,15,18-19,23H,2-6,8-9,11-12,14,16-17H2,1H3,(H,25,26)/b10-7+,15-13+ |
InChI Key |
NKIVEBZABPGPKA-GRVINKSSSA-N |
Isomeric SMILES |
CCCCCCCC(/C=C/C1CCC(=O)N1C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCCCC(C=CC1CCC(=O)N1CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
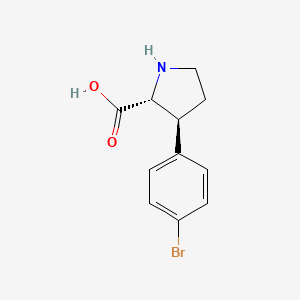
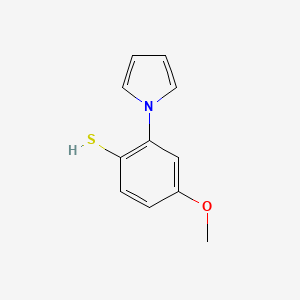
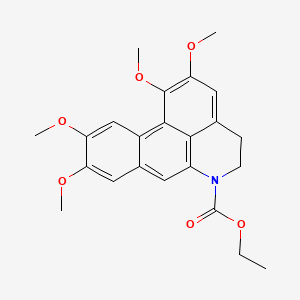
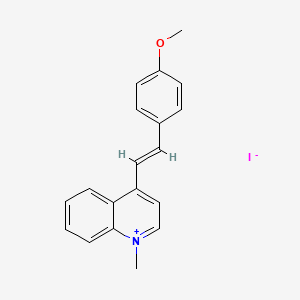

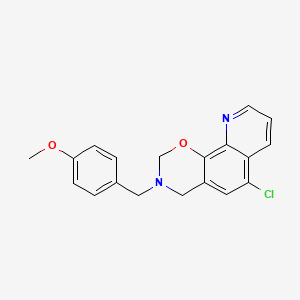
![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)
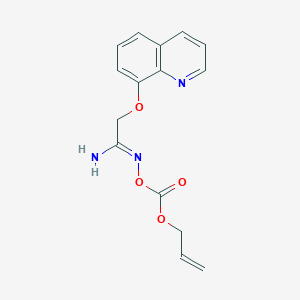
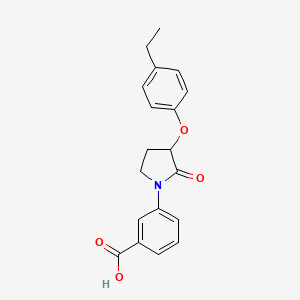


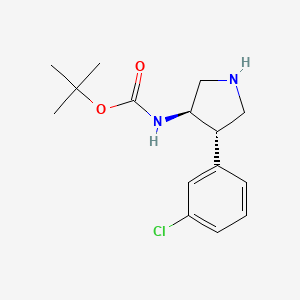
![N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine](/img/structure/B12889436.png)
